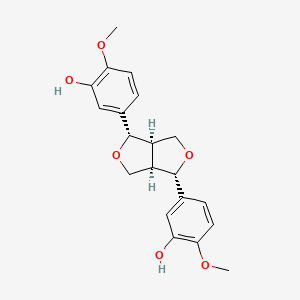

Clemaphenol A

Vue d'ensemble

Description

Clemaphenol A est un composé organique de formule moléculaire C20H22O6. Il s'agit d'un acide phénolique connu pour ses activités cytotoxiques et bactério statiques, ainsi que pour ses propriétés antioxydantes . Ce composé est un solide jaune soluble dans des solvants organiques tels que l'éthanol et le dichlorométhane .

Applications De Recherche Scientifique

Clemaphenol A a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec les composants cellulaires pour exercer ses effets. Il cible des voies moléculaires spécifiques, notamment celles impliquées dans le stress oxydatif et la synthèse de la paroi cellulaire bactérienne . En piégeant les radicaux libres, this compound aide à protéger les cellules des dommages oxydatifs. Son activité bactério statique est attribuée à sa capacité à inhiber la croissance bactérienne en interférant avec la synthèse de la paroi cellulaire .

Méthodes De Préparation

Clemaphenol A peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction du phénol avec l'anhydride acétique en présence d'un catalyseur acide . Le processus commence par l'estérification du phénol pour former l'acétate de phényle, suivie d'une réaction d'ouverture de cycle pour produire this compound . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Clemaphenol A subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former divers dérivés hydroxylés.

Substitution : This compound peut subir des réactions de substitution électrophile aromatique, où les atomes d'hydrogène sur le cycle aromatique sont remplacés par d'autres substituants. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des électrophiles comme le brome. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Mécanisme D'action

The mechanism of action of Clemaphenol A involves its interaction with cellular components to exert its effects. It targets specific molecular pathways, including those involved in oxidative stress and bacterial cell wall synthesis . By scavenging free radicals, this compound helps protect cells from oxidative damage. Its bacteriostatic activity is attributed to its ability to inhibit bacterial growth by interfering with cell wall synthesis .

Comparaison Avec Des Composés Similaires

Clemaphenol A est structurellement similaire à plusieurs autres composés, notamment :

Epipinoresinol : (CAS#24404-50-0)

Kobusin : (CAS#36150-23-9)

Asarinin : (CAS#133-04-0)

Phillygenin : (CAS#487-39-8)

Phillyrin : (CAS#487-41-2) Ces composés partagent des caractéristiques structurales similaires mais diffèrent par des groupes fonctionnels et des sous-structures spécifiques.

Propriétés

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHZMFGDDGFRLP-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122656 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-60-8 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Clemaphenol A and where is it found?

A1: this compound is a natural product primarily isolated from various plant sources, including Clematis tangutica [], Tephrosia purpurea [], Vespae Nidus [], Melia toosendan [], Clematis chinensis [], and Cynanchum auriculatum [].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula or spectroscopic data, they consistently refer to this compound as a distinct chemical entity. A search in chemical databases would be necessary to obtain the specific structural information.

Q3: Has this compound shown any promising biological activities?

A3: A study [] investigated various phytochemicals for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. this compound was identified as one of the compounds exhibiting a greater binding affinity to SARS-CoV-2-Mpro (-7.3 kcal/mol) compared to the reference standard (-7.0 kcal/mol). This suggests its potential as an antiviral agent, although further research is needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

![N-cyclopentyl-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2423733.png)

![N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2423735.png)

![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)

![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)

![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)

![4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2423753.png)

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)